molecular formula C14H23NO2 B187344 (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine CAS No. 416891-71-9

(2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Cat. No.: B187344
CAS No.: 416891-71-9
M. Wt: 237.34 g/mol
InChI Key: ABKLHMFETKGKJI-UHFFFAOYSA-N
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Description

Historical Context and Initial Discovery in Chemical Literature Pertaining to (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

The synthesis of similar secondary amines is a common practice in organic chemistry. General methods for the N-alkylation of amines are well-established, with reductive amination being a prominent technique. This process typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine. Given the structure of this compound, it is highly probable that it can be synthesized via the reductive amination of 2,4-dimethoxybenzaldehyde (B23906) with 3-aminopentane (B48096) (also known as 1-ethylpropylamine).

Nomenclature and Structural Representation of this compound in Academic Discourse

The systematic naming and structural representation of chemical compounds are crucial for unambiguous communication in scientific discourse. The compound is most commonly referred to by its IUPAC name, N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine . nih.gov

The name clearly delineates the molecular structure:

pentan-3-amine : A five-carbon chain (pentane) with an amine group attached to the third carbon.

N-[(2,4-dimethoxyphenyl)methyl] : A substituent on the nitrogen atom of the amine. This substituent consists of a methyl group (the CH2 linker) which is in turn attached to a phenyl group (the benzene (B151609) ring). The phenyl group has two methoxy (B1213986) (-OCH3) groups at positions 2 and 4.

Other synonyms for this compound include this compound and N-(2,4-Dimethoxybenzyl)pentan-3-amine. nih.gov The CAS Registry Number for this compound is 416891-71-9 . nih.gov

The structural formula is C14H23NO2. nih.gov Below is a table summarizing its key identifiers and computed properties.

PropertyValueSource
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine nih.gov
CAS Number 416891-71-9 nih.gov
Molecular Formula C14H23NO2 nih.gov
Molecular Weight 237.34 g/mol nih.gov
XLogP3-AA 3.1 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 6 nih.gov
Exact Mass 237.172878976 Da nih.gov
Topological Polar Surface Area 30.5 Ų nih.gov

Overview of Research Significance and Academic Relevance of this compound

While direct research on this compound is sparse, its academic relevance can be inferred from the well-documented importance of its structural components: the 2,4-dimethoxybenzyl (DMB) group and the secondary benzylamine (B48309) scaffold.

The 2,4-dimethoxybenzyl group is frequently employed in organic synthesis as a protecting group, particularly for amines and alcohols. rsc.orgwustl.edu Its utility stems from its stability under a range of reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. rsc.orgresearchgate.net This allows chemists to selectively mask a reactive functional group while modifications are made to other parts of a molecule.

Secondary benzylamines are a class of compounds with a broad spectrum of biological activities. They are key structural motifs in many pharmaceuticals and bioactive molecules. acs.orgnih.govnih.govresearchgate.net The N-benzyl group can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. Research into novel benzylamine derivatives is a vibrant area of medicinal chemistry, with applications in areas such as antifungal and antimicrobial drug discovery. nih.gov

Therefore, the research significance of this compound likely lies in its potential as a building block in organic synthesis or as a candidate for biological screening in drug discovery programs.

Scope and Objectives of Current Research Landscape Pertaining to this compound

The current research landscape does not appear to have a specific focus on this compound. However, the broader objectives of related research are clear. In synthetic chemistry, the development of efficient and selective methods for the synthesis of secondary amines remains an important goal. acs.orgnih.gov In medicinal chemistry, the exploration of new chemical space by synthesizing and testing novel compounds containing privileged scaffolds like benzylamines is a continuous effort to find new therapeutic agents. nih.govresearchgate.net

Future research involving this compound could, therefore, be directed towards:

Developing and optimizing a high-yield synthesis for the compound.

Investigating its chemical properties, including the reactivity of the secondary amine and the cleavage of the dimethoxybenzyl group.

Screening the compound for various biological activities, given the known pharmacological profiles of related benzylamines.

Using it as an intermediate in the synthesis of more complex molecular architectures.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-8-13(16-3)9-14(11)17-4/h7-9,12,15H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKLHMFETKGKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354505
Record name (2,4-dimethoxybenzyl)(1-ethylpropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416891-71-9
Record name (2,4-dimethoxybenzyl)(1-ethylpropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Routes for 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Precursor Synthesis and Starting Material Design for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

The logical design of a synthesis for this compound requires the selection and preparation of appropriate precursors. The molecule can be retrosynthetically disconnected in two primary ways, dictating the choice of starting materials for key bond-forming reactions like reductive amination or alkylation.

The key precursors are:

For the 2,4-dimethoxybenzyl moiety: 2,4-dimethoxybenzaldehyde (B23906) or 2,4-dimethoxybenzylamine.

For the 1-ethylpropyl moiety: 1-ethylpropylamine (pentan-3-amine) or pentan-3-one.

The synthesis of 2,4-dimethoxybenzylamine is an important step, as it serves as a direct precursor in several synthetic approaches. A common industrial method involves a two-step process starting from m-xylylene dimethyl ether. This process first involves a chloromethylation reaction to produce 2,4-dimethoxybenzyl chloride, followed by an amination reaction with urotropine to yield the target 2,4-dimethoxybenzylamine google.com. Alternatively, 2,4-dimethoxybenzaldehyde can be synthesized from eugenol, a major component of clove oil, through a multi-step process involving methylation, isomerization, oxidation, and reduction ijcea.org. Another documented synthesis involves treating 2,4-dimethoxybenzylamine hydrochloride with sodium hydroxide to yield the free amine base prepchem.com.

The other precursors, pentan-3-amine and pentan-3-one, are readily available commercial chemicals.

Classical Amination Reactions Utilized in the Synthesis of this compound

Classical amination reactions remain fundamental and widely practiced methods for the synthesis of secondary amines due to their reliability and procedural simplicity.

Reductive amination is one of the most versatile and direct methods for preparing amines. libretexts.org This reaction can be performed in a one-pot fashion, where a carbonyl compound and an amine react to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. arkat-usa.org

For the synthesis of this compound, two primary reductive amination pathways are feasible:

Reaction of 2,4-dimethoxybenzaldehyde with 1-ethylpropylamine .

Reaction of pentan-3-one with 2,4-dimethoxybenzylamine .

The process involves the initial formation of an imine, which is subsequently reduced. libretexts.org A variety of reducing agents can be employed for the reduction step, with the choice of agent often influencing the reaction's selectivity and tolerance to other functional groups. Sodium triacetoxyborohydride is noted as a mild and selective reducing agent for this purpose. organic-chemistry.org Other commonly used reagents include sodium borohydride (NaBH₄), often in the presence of an acid catalyst like acetic acid, and sodium cyanoborohydride (NaBH₃CN). libretexts.orgarkat-usa.orgorganic-chemistry.org The use of α-picoline-borane in methanol or even water has also been reported as an effective system for reductive aminations. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesReference
Sodium Borohydride (NaBH₄)Methanol or Benzene (B151609), Acetic Acid catalystCost-effective, readily available. arkat-usa.orgorganic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN)Acidic pH to favor iminium ion reduction.Mild, selective for imines over carbonyls. libretexts.orgorgsyn.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, Acetic AcidVery mild, non-toxic byproducts, high selectivity. organic-chemistry.orgchemicalbook.com
α-Picoline-BoraneMethanol, Water, or neat; Acetic Acid catalystEffective in various solvents including water. organic-chemistry.org

Direct N-alkylation of a primary amine with an alkyl halide is another classical approach to forming secondary amines. However, this method is often complicated by a lack of selectivity, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. orgsyn.org

To synthesize this compound via this route, one could react:

2,4-dimethoxybenzylamine with an alkylating agent like 3-bromopentane .

1-ethylpropylamine with 2,4-dimethoxybenzyl chloride .

To circumvent the issue of over-alkylation, a protection-alkylation-deprotection strategy can be employed. A common method involves the use of a 2-nitrobenzenesulfonamide protecting group. orgsyn.org The primary amine (e.g., 2,4-dimethoxybenzylamine) is first reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. This sulfonamide is then alkylated, and the protecting group is subsequently removed under mild conditions using a thiolate nucleophile to yield the desired secondary amine exclusively. orgsyn.org

Table 2: Alkylation Strategy via 2-Nitrobenzenesulfonamide Protection

StepReactionTypical ReagentsPurposeReference
1. ProtectionPrimary amine → Sulfonamide2-Nitrobenzenesulfonyl chloride, Base (e.g., triethylamine)Prevents over-alkylation by reducing N nucleophilicity. orgsyn.org
2. AlkylationSulfonamide → N,N-disubstituted sulfonamideAlkyl halide (e.g., 3-bromopentane), Base (e.g., K₂CO₃)Forms the second C-N bond. orgsyn.org
3. DeprotectionN,N-disubstituted sulfonamide → Secondary amineThiophenol, Base (e.g., K₂CO₃)Removes the protecting group to yield the final product. orgsyn.org

Advanced Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer new avenues for amine synthesis, often with improved efficiency and selectivity.

Transition-metal catalysis has become a cornerstone of modern synthetic chemistry for constructing C-N bonds. nih.gov While perhaps overly complex for this specific target compared to reductive amination, reactions like the Buchwald-Hartwig amination could theoretically be adapted. This would involve the palladium-catalyzed coupling of an aryl or benzyl (B1604629) halide (e.g., 2,4-dimethoxybenzyl chloride) with a primary amine (1-ethylpropylamine). Such methods are powerful for creating a wide range of amines from simple feedstocks. nih.gov Ruthenium-based catalysts have also been shown to be highly efficient for the reductive amination of aldehydes, tolerating a wide array of functional groups. organic-chemistry.org

Organocatalysis offers a metal-free alternative for amine synthesis. For instance, a direct reductive amination of aldehydes can be catalyzed by thiourea, using a Hantzsch ester for transfer hydrogenation, providing a high-yielding and metal-free route to various amines. organic-chemistry.org Chiral secondary amines themselves are important organocatalysts that operate by forming chiral iminium ion or enamine intermediates, which is a testament to the utility of this functional group in synthesis. wikipedia.orgrsc.org

Biocatalysis provides highly selective and sustainable options for amine synthesis. nih.gov Enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) are particularly well-suited for the synthesis of secondary amines. nih.govresearchgate.net A biocatalytic approach to this compound would involve the enzymatic reductive amination of pentan-3-one using 2,4-dimethoxybenzylamine as the amine donor, or vice versa. These enzymatic reactions can be run in cascades, combining different enzyme classes like ene-reductases and IREDs to produce complex amines from simple unsaturated ketones. acs.org The use of amine dehydrogenases (AmDHs) also presents a viable route for the synthesis of chiral amines from ketones. frontiersin.org These biocatalytic methods are attractive for their high selectivity and operation under mild, environmentally friendly conditions. nih.gov

Stereoselective Synthesis and Chiral Induction Methods for this compound Analogs

The synthesis of chiral amines is of significant interest, and stereoselective methods can be applied to produce enantiomerically enriched analogs of this compound. Asymmetric reductive amination is a powerful tool for achieving this, where a prochiral ketone is reacted with an amine in the presence of a chiral catalyst and a reducing agent.

For the synthesis of chiral analogs of this compound, an asymmetric reductive amination of pentan-3-one with an appropriate amine could be employed using a chiral catalyst. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have demonstrated high efficacy in asymmetric reductive aminations. Chiral phosphoric acids have also emerged as effective organocatalysts for this transformation.

The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine ligands, such as those from the BINAP family, are commonly used with transition metal catalysts. The stereochemical outcome of the reaction is dictated by the transfer of chirality from the catalyst to the imine intermediate during the reduction step.

Below is a table summarizing various chiral catalyst systems that could be hypothetically applied to the asymmetric reductive amination for the synthesis of chiral analogs of this compound, with expected outcomes based on literature precedents for similar transformations.

Catalyst System Chiral Ligand/Catalyst Reducing Agent Typical Solvent Expected Enantiomeric Excess (ee)
Iridium-based [Ir(cod)Cl]2 / Chiral Phosphine H2 Toluene (B28343) >90%
Rhodium-based [Rh(cod)2]BF4 / Chiral Diene H2 Methanol >85%
Ruthenium-based Ru(OAc)2 / Chiral Diphosphine H2 Ethanol >95%
Organocatalyst Chiral Phosphoric Acid Hantzsch Ester Dichloromethane >80%

Optimization of Reaction Conditions and Yield Enhancement Strategies for this compound

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. For the reductive amination pathway, several parameters can be systematically varied.

Reactant Stoichiometry: The molar ratio of the amine (2,4-dimethoxybenzylamine) to the ketone (pentan-3-one) can influence the reaction rate and equilibrium of imine formation. Typically, a slight excess of the amine is used to drive the reaction towards completion.

Reducing Agent: The choice and amount of reducing agent are crucial. Sodium triacetoxyborohydride (STAB) is often preferred as it is less toxic than sodium cyanoborohydride and can be used in a wider range of solvents. The amount of reducing agent is typically in the range of 1.5 to 2.0 equivalents relative to the limiting reactant.

Solvent and Temperature: The solvent can affect the solubility of reactants and the reaction rate. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. The reaction is often performed at room temperature, although gentle heating may be required for less reactive substrates.

pH: The formation of the imine intermediate is pH-dependent. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic.

A Design of Experiments (DoE) approach can be systematically employed to identify the optimal combination of these factors to achieve the highest possible yield. The following table illustrates a hypothetical optimization study for the synthesis of this compound via reductive amination.

Entry Ketone:Amine Ratio Reducing Agent (Equiv.) Solvent Temperature (°C) Additive Yield (%)
1 1:1 STAB (1.5) DCM 25 None 75
2 1:1.2 STAB (1.5) DCM 25 Acetic Acid (0.1 eq) 88
3 1:1.2 STAB (2.0) DCM 25 Acetic Acid (0.1 eq) 92
4 1:1.2 NaBH3CN (1.5) Methanol 25 Acetic Acid (0.1 eq) 85
5 1:1.2 STAB (2.0) DCE 40 Acetic Acid (0.1 eq) 95

Novel Synthetic Route Development and Exploration for this compound

While reductive amination is a robust method, the exploration of novel synthetic routes can offer advantages in terms of efficiency, atom economy, and sustainability.

One innovative approach could involve a one-pot tandem reaction combining the synthesis of the amine or ketone precursor with the subsequent reductive amination. For instance, if 2,4-dimethoxybenzaldehyde is used as a starting material, it could first be converted to 2,4-dimethoxybenzylamine in situ, followed by the addition of pentan-3-one and a reducing agent to directly yield the final product without the need for isolation of the intermediate amine.

Another area of exploration is the use of biocatalysis. Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines to amines with high stereoselectivity. The use of an IRED could provide a green and highly enantioselective route to chiral analogs of this compound. This would involve the enzymatic reduction of the pre-formed imine from pentan-3-one and 2,4-dimethoxybenzylamine.

Furthermore, the development of novel catalytic systems for N-alkylation that prevent over-alkylation could provide a more direct route from 1-ethylpropylamine. This might involve the use of catalysts that are deactivated after the initial alkylation step or the use of solid-supported reagents that can be easily removed from the reaction mixture.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Electrophilic and Nucleophilic Reactions of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Nucleophilic Reactions: The primary site of nucleophilicity in this compound is the nitrogen atom. As a secondary amine, it readily participates in reactions with a variety of electrophiles.

N-Alkylation: The molecule can undergo N-alkylation with alkyl halides through a bimolecular nucleophilic substitution (SN2) mechanism. fiveable.metminehan.com The reaction proceeds by the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, forming a tertiary ammonium (B1175870) salt. fiveable.me However, the rate and success of this reaction can be influenced by steric hindrance from both the 1-ethylpropyl group and the 2,4-dimethoxybenzyl group. youtube.commasterorganicchemistry.com While primary amines are often more reactive than ammonia, secondary amines can sometimes react more slowly than primary amines in alkylations if steric crowding becomes significant. youtube.commasterorganicchemistry.com Overalkylation to form a quaternary ammonium salt is a common issue in amine alkylations, though the steric bulk around the nitrogen in the target molecule may mitigate this. masterorganicchemistry.comwikipedia.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N,N-disubstituted amide. This nucleophilic acyl substitution is typically a robust and high-yielding reaction for secondary amines. fiveable.me

Reactions with Carbonyls: The amine can react with aldehydes and ketones to form an unstable carbinolamine intermediate, which can then dehydrate to form an iminium ion. These iminium ions are key intermediates in reactions like reductive amination.

Electrophilic Reactions: The electron-rich aromatic ring, activated by two methoxy (B1213986) groups, is the principal site for electrophilic reactions.

Reaction with Acids: The 2,4-dimethoxybenzyl (DMB) group is a well-established acid-labile protecting group in organic synthesis. Treatment with strong acids, such as trifluoroacetic acid (TFA), leads to the cleavage of the carbon-nitrogen bond. askfilo.com This reaction proceeds via protonation of the amine or, more likely, protonation of the electron-rich benzene (B151609) ring, followed by elimination of the stable 2,4-dimethoxybenzyl carbocation.

Electrophilic Aromatic Substitution: The two methoxy groups are strong activating, ortho-, para-directing groups. This would predispose the aromatic ring to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The positions ortho and para to the methoxy groups (C3, C5, and C6) are electronically activated. However, the bulky N-(1-ethylpropyl)aminomethyl substituent at the C1 position would exert significant steric hindrance, likely directing incoming electrophiles to the less hindered C5 position.

Oxidation and Reduction Pathways Involving this compound

Oxidation Pathways: The secondary amine and the benzylic position are susceptible to oxidation.

Oxidation to Imines and Nitrones: Secondary benzylamines can be oxidized to the corresponding imines or nitrones using various oxidizing agents. nih.govbgu.ac.il For instance, photocatalytic oxidation using C70 as a photosensitizer has been shown to convert secondary benzylamines to imines, a process that may involve singlet oxygen or superoxide (B77818) radical anions as reactive species. nih.govacs.org Another metal-free approach uses hydrogen peroxide in solvents like methanol, which proceeds through a hydroxylamine (B1172632) intermediate that is further oxidized to a nitrone. acs.org Copper-catalyzed aerobic oxidation is also an effective method for converting secondary dibenzylamines to imines. researchgate.net The reaction of this compound would likely yield an imine via oxidation at the benzylic C-H bond.

Degradation by Chlorination: Treatment with chlorine can lead to the formation of an imine through chlorine transfer to the nitrogen, followed by the elimination of hydrochloric acid. This imine can then hydrolyze to form 2,4-dimethoxybenzaldehyde (B23906) and 1-ethylpropylamine. rsc.org

Table 1: Illustrative Conditions for Oxidation of Analogous Secondary Benzylamines This table presents data for analogous compounds to illustrate typical reaction conditions, as specific data for this compound is not available in the cited literature.

Substrate (Analogue) Reagent/Catalyst Solvent Product Type Reference
1,2,3,4-Tetrahydroisoquinoline C70, Visible Light, O2 Acetonitrile (B52724) Imine nih.govacs.org
Dibenzylamine (B1670424) H2O2 Methanol Nitrone acs.org
Dibenzylamine CuO-Al2O3, O2 Toluene (B28343) Imine researchgate.net
N-methylbenzylamine Free Chlorine Water Imine/Aldehyde rsc.org

Reduction Pathways: The primary mode of reduction for N-benzylamines is the cleavage of the C-N bond at the benzylic position.

Hydrogenolysis (Debenzylation): The benzyl (B1604629) group can be removed via catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). organic-chemistry.orglookchem.com This process reduces the benzylamine (B48309) to toluene and the corresponding primary or secondary amine (in this case, 1-ethylpropylamine). Catalytic transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene (B1204751) in the presence of Pd/C, is also an effective method for N-debenzylation. lookchem.com

Acid-Base Properties and Protonation Equilibria of this compound

The basicity of this compound is determined by the availability of the nitrogen lone pair for protonation. The pKa of the conjugate acid, [(2,4-Dimethoxybenzyl)(1-ethylpropyl)ammonium]+, is a measure of this basicity.

While the exact pKa has not been reported, it can be estimated by comparison with analogous structures. The pKa of the conjugate acid of benzylamine is approximately 9.3. nih.gov The presence of a second alkyl group (the 1-ethylpropyl group) on the nitrogen generally increases basicity compared to a primary amine due to the electron-donating inductive effect of alkyl groups. However, the benzyl group is known to be less electron-donating than simple alkyl groups like methyl or ethyl, making benzylamine a weaker base than methylamine (B109427) (pKa of conjugate acid ≈ 10.66). stackexchange.com

The two electron-donating methoxy groups on the aromatic ring will slightly increase the electron density on the benzyl group, but their effect on the nitrogen's basicity is likely minimal due to their distance. The steric bulk of the 1-ethylpropyl and benzyl groups may hinder solvation of the protonated form, which can decrease basicity. Therefore, the pKa of the conjugate acid of this compound is expected to be in the range of typical secondary amines, likely between 9 and 11. In aqueous solution at physiological pH, the amine will exist predominantly in its protonated, cationic form.

Table 2: pKa Values of Conjugate Acids of Structurally Related Amines This table provides context for the expected pKa of the title compound's conjugate acid.

Amine pKa of Conjugate Acid Reference
Benzylamine 9.33 nih.gov
Methylammonium ion 10.66 stackexchange.com
Ethylammonium ion 10.71 stackexchange.com
Piperidine 11.12 alfa-chemistry.com
Aniline 4.6 askfilo.com

Thermolytic and Photolytic Transformations of this compound

Thermolytic Decomposition: Studies on the thermal decomposition of benzylamine show that the primary cleavage event is the homolysis of the C-N bond. royalsocietypublishing.org The pyrolysis of benzylamine in a flow system between 650 to 800 °C follows first-order kinetics and yields benzyl radicals and amino radicals (•NH2). royalsocietypublishing.org The activation energy for this process was determined to be approximately 59 kcal/mol, which corresponds to the C-N bond dissociation energy. royalsocietypublishing.org Similarly, the thermolysis of this compound would be expected to proceed via the homolytic cleavage of the benzylic C-N bond to generate a 2,4-dimethoxybenzyl radical and a (1-ethylpropyl)amino radical. The resulting radicals would then undergo subsequent reactions, such as dimerization or hydrogen abstraction.

Photolytic Transformations: The photolysis of benzylamines also involves C-N bond cleavage. The direct photolysis of dibenzylamine has been shown to produce benzylamino and dibenzylamino radicals. acs.org For this compound, irradiation with UV light would likely induce homolysis of the weakest bond, the benzylic C-N bond, to generate the corresponding radical pair as seen in thermolysis. The presence of the chromophoric dimethoxybenzene ring would facilitate the absorption of light energy.

Reaction Kinetics and Mechanistic Elucidation Studies of this compound Transformations

Specific kinetic studies on this compound are not available in the literature. However, the mechanisms of its key reactions can be inferred from studies of analogous systems.

N-Alkylation: The N-alkylation with an alkyl halide proceeds through a classic SN2 mechanism. The transition state involves the nitrogen atom attacking the electrophilic carbon, with the halide ion acting as the leaving group. This pentacoordinate transition state would be sterically influenced by the bulky 1-ethylpropyl and benzyl groups, which would raise its energy and slow the reaction rate compared to less hindered amines. masterorganicchemistry.com

Oxidation: The oxidation of secondary amines to nitrones with H2O2 is proposed to proceed through a two-step sequence. acs.org The transition state for the initial N-oxidation to form a hydroxylamine would involve the attack of the amine on the peroxide. The subsequent oxidation of the hydroxylamine to the nitrone involves another transition state for the elimination of water.

Thermolysis: The rate-determining step in the thermal decomposition is the unimolecular homolytic cleavage of the C-N bond. The transition state for this reaction involves the stretching of this bond to the point of breaking, leading to the formation of two radical species. royalsocietypublishing.orgacs.org

The identification of transient intermediates is crucial for elucidating reaction mechanisms. For reactions involving this compound, several types of intermediates can be postulated.

Iminium Ions: In reactions involving oxidation or acid-catalyzed processes, N-(1-ethylpropyl)-1-(2,4-dimethoxyphenyl)methaniminium ion is a likely intermediate. For example, during the degradation by chlorination, an N-chloroamine intermediate forms first, which then eliminates HCl to give the iminium species. rsc.org These are highly electrophilic and would be rapidly attacked by nucleophiles, such as water, leading to hydrolysis products.

Radical Intermediates: As discussed under thermolysis and photolysis, the 2,4-dimethoxybenzyl radical and the (1-ethylpropyl)amino radical are key intermediates in high-energy processes. royalsocietypublishing.orgacs.org In photocatalytic oxidations, radical anions such as the superoxide radical anion (O2•−) have also been implicated. nih.gov

Carbanionic Intermediates: While less common for simple amines, some enzyme-catalyzed oxidations of benzylamines have been shown to proceed through a carbanionic intermediate, formed by the abstraction of a proton from the benzylic carbon. nih.gov

The characterization of such transient species would typically rely on spectroscopic methods. For instance, iminium ions could be observed by NMR spectroscopy in aprotic, non-nucleophilic solvents. Radical intermediates are often detected using Electron Spin Resonance (ESR) spectroscopy in conjunction with techniques like laser flash photolysis. acs.org

Table of Mentioned Compounds

Compound Name
This compound
1-ethylpropylamine
2,4-dimethoxybenzaldehyde
2,4-dimethoxybenzyl carbocation
Aniline
Benzylamine
Dibenzylamine
Ethylamine
Methylamine
N-(1-ethylpropyl)-1-(2,4-dimethoxyphenyl)methaniminium ion
N-methylbenzylamine
Piperidine
Trifluoroacetic acid

Reactions of this compound with Specific Reagents and Functional Group Transformations

The reactivity of this compound is characterized by the nucleophilicity of the secondary amine and the reactivity of the activated aromatic ring. The bulky 1-ethylpropyl group can be expected to introduce significant steric hindrance, potentially moderating the reactivity of the nitrogen atom compared to less hindered secondary amines.

Reactions involving the Amine Nitrogen:

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a variety of electrophiles.

N-Alkylation: Secondary amines can be alkylated by reaction with alkyl halides. mdpi.comdtic.mil The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield a tertiary amine, which could be further alkylated to form a quaternary ammonium salt. mdpi.comdtic.mil The reaction typically proceeds via an SN2 mechanism. Due to the steric bulk of the 1-ethylpropyl and 2,4-dimethoxybenzyl groups, this reaction may require more forcing conditions compared to simpler secondary amines.

N-Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides would form the corresponding N,N-disubstituted amide. This reaction is generally robust and is a common method for the formation of C-N bonds. The resulting amide would feature a nitrogen atom directly attached to a carbonyl group.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would yield a sulfonamide. mdpi.com This transformation is analogous to acylation and serves to protect the amine or introduce the sulfonyl moiety for other synthetic purposes.

Illustrative General Reactions of the Amine Group

Reagent Type Specific Reagent (Example) Expected Product Functional Group Transformation
Alkyl Halide Methyl Iodide (CH₃I) (2,4-Dimethoxybenzyl)(1-ethylpropyl)methylamine Secondary Amine → Tertiary Amine
Acyl Chloride Acetyl Chloride (CH₃COCl) N-(2,4-Dimethoxybenzyl)-N-(1-ethylpropyl)acetamide Secondary Amine → Amide

Reactions involving the 2,4-Dimethoxybenzyl Group:

The 2,4-dimethoxybenzyl group is known to be a versatile protecting group for amines in organic synthesis. bldpharm.com Its reactivity is centered on the electron-rich benzene ring and the benzylic position.

Electrophilic Aromatic Substitution: The methoxy groups at the 2- and 4-positions are strongly activating, ortho-, para-directing groups. This makes the aromatic ring highly susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and para to the existing methoxy groups (primarily the 5-position) are the most likely sites of reaction.

Cleavage of the Benzyl-Nitrogen Bond: The 2,4-dimethoxybenzyl group can be removed under specific conditions, regenerating the parent amine. This lability is a key feature of its use as a protecting group. Cleavage is typically achieved under oxidative conditions or by treatment with strong acids, such as trifluoroacetic acid. bldpharm.com For instance, the use of 2,4-dimethoxybenzyl as a protecting group for sulfamates has been demonstrated, with deprotection occurring quantitatively with 10% trifluoroacetic acid in dichloromethane. bldpharm.com

Hypothetical Functional Group Transformations of the Benzyl Moiety

Reaction Type Reagent (Example) Expected Product (Post-transformation) Functional Group Transformation
Electrophilic Nitration Nitric Acid/Sulfuric Acid (HNO₃/H₂SO₄) (5-Nitro-2,4-dimethoxybenzyl)(1-ethylpropyl)amine Aromatic C-H → Aromatic C-NO₂

It is important to note that the specific conditions for these reactions would need to be empirically determined, taking into account the steric and electronic properties of this compound. The presence of both a reactive amine and an activated aromatic ring could lead to competing side reactions if not carefully controlled.

Computational and Theoretical Studies of 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Quantum Chemical Calculations for the Electronic Structure of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. numberanalytics.com It is widely used in drug design and materials science to predict molecular properties. numberanalytics.comlongdom.orgyoutube.com For this compound, DFT would be employed to determine key electronic characteristics.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, a range of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov

DFT methods are also instrumental in calculating properties that can be correlated with experimental data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. jocpr.com This allows for a direct comparison between theoretical and experimental results, aiding in structural elucidation. nih.govacs.org

Illustrative Data Table: Predicted Electronic Properties of this compound using DFT

PropertyHypothetical ValueSignificance
Energy of HOMO-6.5 eVIndicates the molecule's ability to donate electrons.
Energy of LUMO-0.8 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability.
Dipole Moment2.1 DProvides insight into the molecule's polarity.
Molecular Electrostatic Potential (MEP)See Figure 1Highlights regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

(Note: The values in this table are illustrative and represent the type of data that would be generated by a DFT calculation.)

Conformational Analysis and Energy Minima Exploration of this compound

This compound possesses several rotatable bonds, leading to a high degree of conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. nih.gov This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Computational methods like systematic or stochastic searches can be used to explore the potential energy surface of the molecule. nih.govacs.org Each conformer corresponds to a local energy minimum on this surface. The global minimum represents the most stable conformer. By calculating the relative energies of different conformers, it is possible to determine their populations at a given temperature.

Illustrative Data Table: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)175°0.0065
265°0.8525
3-70°1.5010

(Note: The values in this table are for illustrative purposes to show the output of a conformational analysis.)

Molecular Dynamics Simulations for Structural Behavior of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. wikipedia.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's movements and conformational changes. youtube.com

For this compound, an MD simulation could be performed in a simulated solvent, such as water, to mimic physiological conditions. nih.gov This would allow for the study of how the molecule interacts with its environment and how its conformation fluctuates over time. acs.org MD simulations are particularly useful for understanding the flexibility of the molecule and the transitions between different conformational states.

Computational Prediction of Spectroscopic Data for this compound (e.g., NMR, IR, Mass Spectrometry)

Computational methods can predict various spectroscopic data with a high degree of accuracy, which can be invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. jocpr.comnih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. acs.org

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecule upon ionization. By calculating the energies of different fragment ions, it is possible to rationalize the fragmentation patterns observed in an experimental mass spectrum.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomHypothetical Predicted Chemical Shift (ppm)
C (benzyl, C1)120.5
C (benzyl, C2-OCH₃)160.2
C (benzyl, C3)99.8
C (benzyl, C4-OCH₃)162.1
C (benzyl, C5)105.3
C (benzyl, C6)132.4
CH₂ (benzyl)50.1
CH (ethylpropyl)65.7
CH₂ (ethyl)25.4
CH₃ (ethyl)11.2
OCH₃ (at C2)55.8
OCH₃ (at C4)56.0

(Note: This table provides an illustrative example of predicted NMR data.)

Computational Prediction of Reactivity and Reaction Pathways for this compound

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and exploring potential reaction pathways. rsc.orgchemrxiv.orgnih.gov By analyzing the electronic structure, particularly the frontier molecular orbitals and the molecular electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

Theoretical Prediction of Pharmacokinetic Descriptors for this compound (e.g., lipophilicity, polarity)

The in silico prediction of pharmacokinetic properties is a fundamental component of modern drug discovery and development. By employing computational models, it is possible to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a compound before it is synthesized, thereby saving significant time and resources. For the compound this compound, several key pharmacokinetic descriptors, including lipophilicity and polarity, have been predicted using established computational methods. These descriptors are crucial for forecasting the compound's behavior in a biological system.

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical determinant of its pharmacokinetic profile. It influences absorption, distribution, and the ability to cross cell membranes. A commonly used predictor for lipophilicity is the logarithm of the partition coefficient between n-octanol and water, known as LogP. For this compound, the computationally generated XLogP3-AA value, a well-regarded atomistic and group-based predictive model, is 3.1. nih.gov This value suggests a moderate level of lipophilicity, indicating that the compound is likely to have reasonable absorption and distribution characteristics.

Polarity, on the other hand, is governed by the distribution of partial charges across the molecule. The Polar Surface Area (PSA) is a key metric in this regard, representing the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. PSA is a strong indicator of a drug's ability to permeate cell membranes and is particularly important for oral bioavailability and blood-brain barrier penetration. Computational analysis of this compound has determined its Polar Surface Area. nih.gov

These theoretical predictions provide a valuable initial assessment of the drug-like properties of this compound. The calculated values for lipophilicity and polarity serve as a foundation for further experimental investigation and can guide the design of analogs with potentially improved pharmacokinetic profiles.

Below is an interactive data table summarizing the computationally predicted pharmacokinetic descriptors for this compound.

Descriptor Predicted Value Method/Source
XLogP3-AA 3.1 Computed by PubChem
Polar Surface Area 30.5 Ų Computed by Cactvs
Molecular Weight 237.34 g/mol Computed by PubChem
Rotatable Bond Count 6 Computed by Cactvs
Hydrogen Bond Donor Count 1 Computed by Cactvs
Hydrogen Bond Acceptor Count 3 Computed by Cactvs

Design, Synthesis, and Structure Activity Relationship Sar Studies of 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine Derivatives

Rational Design Principles for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Analogs

The rational design of analogs of this compound is predicated on systematically modifying its core structure to theoretically enhance biological activity, selectivity, and pharmacokinetic properties. The design process targets three main components of the molecule: the 2,4-dimethoxybenzyl group, the secondary amine linker, and the 1-ethylpropyl group.

The 2,4-dimethoxybenzyl moiety offers several avenues for modification. The methoxy (B1213986) groups are electron-donating and can influence the molecule's interaction with biological targets through hydrogen bonding and by affecting the electron density of the aromatic ring. mdpi.com Design principles would involve:

Positional Isomerism: Moving the methoxy groups to other positions on the benzyl (B1604629) ring (e.g., 3,4- or 3,5-dimethoxy) to alter the electronic and steric profile.

Substitution Variation: Replacing the methoxy groups with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, halogen, or trifluoromethyl) to probe the importance of electronic effects and hydrogen bonding capabilities. nih.gov

Ring Modification: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different spatial arrangements and potential new interactions with a target.

The 1-ethylpropyl group provides a bulky, lipophilic component. Rational design strategies for this part of the molecule would include:

Altering Lipophilicity: Varying the size and branching of the alkyl chain (e.g., replacing 1-ethylpropyl with isopropyl, tert-butyl, or cyclohexyl) to optimize hydrophobic interactions within a target's binding pocket. nih.gov

Introducing Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, ether) into the alkyl chain to introduce new hydrogen bonding opportunities and modify the compound's solubility.

The secondary amine serves as a key linker and a potential hydrogen bond donor. Design considerations here would focus on its basicity and steric environment, which can be modulated by the nature of the benzyl and alkyl substituents.

Synthetic Strategies for Derivative Libraries of this compound

The synthesis of this compound and a library of its derivatives would most commonly be achieved through reductive amination. organic-chemistry.orgstackexchange.com This robust and widely used method involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. acs.org

A plausible synthetic route for the parent compound is outlined below:

Scheme 1: Synthesis of this compound via Reductive Amination

Reductive amination reaction schemeA general representation of the reductive amination between 2,4-dimethoxybenzaldehyde (B23906) and 1-ethylpropylamine (pentan-3-amine) to yield the target secondary amine.

To generate a library of derivatives, this central synthetic strategy can be adapted:

Varying the Aldehyde: A diverse library of substituted benzaldehydes can be reacted with 1-ethylpropylamine to explore the SAR of the aromatic portion of the molecule.

Varying the Amine: 2,4-Dimethoxybenzaldehyde can be reacted with a variety of primary amines to probe the impact of the N-alkyl substituent.

Reducing Agents: A range of reducing agents can be employed, such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation, with the choice often depending on the specific functional groups present in the reactants. organic-chemistry.orgwikipedia.org

The following table illustrates a potential synthetic library plan:

Entry Aldehyde Component Amine Component Theoretical Product
12,4-Dimethoxybenzaldehyde1-EthylpropylamineThis compound
23,4-Dimethoxybenzaldehyde1-Ethylpropylamine(3,4-Dimethoxybenzyl)(1-ethylpropyl)amine
34-Chlorobenzaldehyde1-Ethylpropylamine(4-Chlorobenzyl)(1-ethylpropyl)amine
42,4-DimethoxybenzaldehydeIsopropylamine(2,4-Dimethoxybenzyl)(isopropyl)amine
52,4-DimethoxybenzaldehydeCyclohexylamine(Cyclohexyl)(2,4-dimethoxybenzyl)amine

Structure-Activity Relationship (SAR) Analysis: Theoretical Frameworks for this compound Derivatives

In the absence of specific biological data for this compound, a theoretical SAR analysis can be constructed based on established principles and findings from related N-benzylamine series. acs.org

Substituent Effects on Theoretical Biological Activity of this compound Derivatives

The nature and position of substituents on the benzyl ring can significantly impact theoretical biological activity.

Electronic Effects: The electron-donating methoxy groups at the 2- and 4-positions increase the electron density of the aromatic ring. For interactions with a biological target where the aromatic ring acts as a cation-π or π-π stacking partner, this increased electron density could enhance binding affinity. Conversely, if the interaction involves the benzylamine (B48309) acting as a substrate for an oxidative enzyme, electron-donating groups might modulate the reaction rate. acs.org

Steric Effects: The 2-methoxy group provides steric bulk near the amine linker, which could influence the preferred conformation of the molecule and its fit within a binding site. Modifications at this position would be critical to probe steric tolerance.

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Replacing them with hydroxyl groups would introduce hydrogen bond donor capabilities, potentially leading to new interactions with the target.

The following table presents a hypothetical SAR based on substituent changes on the benzyl ring:

Substituent (R) Position Electronic Effect Potential H-Bonding Theoretical Impact on Activity
OCH₃2, 4Electron-donatingAcceptorBaseline
OH2, 4Electron-donatingDonor/AcceptorPotentially increased affinity due to new H-bonds
Cl4Electron-withdrawingNoneAltered electronic interactions, potentially reduced or different activity
CF₃4Strong e-withdrawingNoneSignificant change in electronic profile, likely altered activity

Conformational Changes and Their Impact on Theoretical Activity of this compound Derivatives

N-Alkyl Group: The bulky 1-ethylpropyl group restricts rotation around the N-benzyl bond, influencing the molecule's accessible conformations. Smaller or more rigid N-substituents (e.g., cyclopropyl) would alter this conformational landscape and could lead to a better or worse fit in a binding pocket.

ortho-Substituent: The 2-methoxy group on the benzyl ring can sterically interact with the N-alkyl group, further constraining the molecule's conformation. The introduction of larger or smaller ortho-substituents would directly impact this conformational bias. Studies on related compounds have shown that substitution at the benzylic position can significantly affect biological activity by restricting conformation. bohrium.com

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for this compound Analogs

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. dovepress.commdpi.com For this compound analogs, a ligand-based pharmacophore model could be developed once a set of active and inactive compounds is identified.

A hypothetical pharmacophore model for this class of compounds might include:

An aromatic ring center .

One or two hydrogen bond acceptors (from the methoxy groups).

A positive ionizable feature (the secondary amine).

A hydrophobic feature (from the 1-ethylpropyl group).

This model could then be used to virtually screen large chemical libraries for new compounds with a similar 3D arrangement of these features, potentially leading to the discovery of novel active molecules. The model's predictive power would be enhanced by integrating data from quantitative structure-activity relationship (QSAR) studies, which correlate physicochemical properties with biological activity. nih.govatlantis-press.com

Homologation and Isosteric Replacements in this compound Derivative Design

Homologation and isosteric replacement are key strategies in lead optimization to fine-tune a molecule's properties.

Homologation: This involves systematically increasing the length of an alkyl chain. For the 1-ethylpropyl group, homologation could involve synthesizing analogs with 1-ethylbutyl or 1-propylbutyl groups. This would systematically probe the size of a hydrophobic pocket in a target protein.

Isosteric and Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar steric and/or electronic properties. nih.gov This is often done to improve metabolic stability, solubility, or binding affinity.

The following table provides examples of potential isosteric replacements for different parts of the this compound structure:

Original Group Isosteric/Bioisosteric Replacement Rationale for Replacement
Methoxy (-OCH₃)Hydroxyl (-OH), Fluoro (-F)To alter hydrogen bonding potential and electronic properties.
Phenyl RingPyridyl, Thienyl RingTo introduce heteroatoms, alter electronic distribution, and explore new vector spaces.
Secondary Amine (-NH-)Ether (-O-), Thioether (-S-)To remove the basic center and hydrogen bond donor capability, improving metabolic stability.

By systematically applying these design principles, synthetic strategies, and analytical frameworks, a comprehensive understanding of the structure-activity landscape for this compound derivatives can be developed, paving the way for the potential discovery of novel bioactive compounds.

Chiral Derivatives and Enantioselective SAR of this compound Analogs

The exploration of chirality and its influence on the biological activity of pharmacologically active molecules is a critical aspect of modern drug design and development. In the context of this compound and its analogs, the introduction of stereocenters and the subsequent evaluation of individual enantiomers can provide profound insights into their interaction with biological targets, potentially leading to the development of compounds with improved potency and selectivity.

The structure of this compound inherently possesses a chiral center at the carbon atom of the 1-ethylpropyl group to which the nitrogen atom is attached. This gives rise to two enantiomers, the (R)- and (S)-forms. The differential spatial arrangement of the substituents around this chiral center can lead to distinct binding affinities and functional activities at biological receptors.

Synthesis and Resolution of Chiral Analogs

The preparation of enantiomerically pure analogs of this compound can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis: This approach involves the use of chiral starting materials or chiral catalysts to stereoselectively create the desired enantiomer. For instance, a chiral amine corresponding to the 1-ethylpropylamine moiety could be reacted with 2,4-dimethoxybenzaldehyde in a reductive amination reaction.

Chiral Resolution: This is a more common method when a straightforward asymmetric synthesis is not available. A racemic mixture of this compound can be separated into its individual enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine.

Another powerful technique for the separation of enantiomers is chiral chromatography. Chiral stationary phases (CSPs) can be employed in High-Performance Liquid Chromatography (HPLC) to resolve the racemic mixture, allowing for the isolation of each enantiomer. Polysaccharide-based CSPs, for example, have been shown to be effective in separating a wide variety of chiral amines.

Enantioselective Structure-Activity Relationship (SAR)

While specific enantioselective SAR studies on this compound are not extensively documented in publicly available literature, principles derived from related classes of compounds, such as substituted phenethylamines, can offer valuable insights. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different pharmacological activities.

For instance, in the realm of serotonergic agents, the stereochemistry of the molecule often dictates its affinity and functional activity at various serotonin (B10506) receptor subtypes. Studies on analogs of 2,5-dimethoxyphenethylamines have demonstrated that N-benzyl substitution can significantly enhance potency. It is highly probable that the orientation of the N-benzyl group and the substituents on the chiral amine portion of this compound would play a crucial role in its interaction with its biological target.

A hypothetical enantioselective SAR study would involve the separate biological evaluation of the (R)- and (S)-enantiomers of this compound and its analogs. This would typically involve in vitro binding assays to determine the affinity of each enantiomer for its target receptor(s) and functional assays to assess their efficacy (i.e., whether they act as agonists, antagonists, or inverse agonists).

Table 1: Hypothetical Enantioselective SAR Data for this compound Analogs

CompoundEnantiomerReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
This compound(R)Data not availableData not available
(S)Data not availableData not available
Analog 1 (e.g., with altered substitution on the benzyl ring)(R)Data not availableData not available
(S)Data not availableData not available
Analog 2 (e.g., with altered alkyl group on the amine)(R)Data not availableData not available
(S)Data not availableData not available

The data in the table above is presented as a template for the type of information that would be generated in such a study. The "Receptor Binding Affinity" (Ki) would indicate how tightly each enantiomer binds to its target, with lower values indicating higher affinity. The "Functional Activity" (EC50) would measure the concentration of the enantiomer required to elicit a half-maximal biological response, indicating its potency.

The discovery of significant differences in the biological activity between the enantiomers (a high enantiomeric ratio) would underscore the importance of stereochemistry in the interaction with the biological target. This knowledge would be invaluable for the rational design of more potent and selective analogs, focusing on the synthesis of the more active enantiomer (the eutomer) while avoiding the less active or potentially problematic enantiomer (the distomer).

Applications in Organic Synthesis Utilizing 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Role of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine as a Synthetic Building Block

This compound can serve as a valuable synthetic building block for the introduction of a protected secondary amine functionality into a larger molecular framework. The 2,4-dimethoxybenzyl group acts as a masked primary amine, which can be unveiled later in the synthetic sequence. This strategy is particularly useful in the synthesis of complex molecules where a free amine might interfere with preceding reaction steps.

The parent compound, 2,4-dimethoxybenzylamine, is utilized as a synthetic intermediate in the preparation of a variety of compounds, including pharmaceuticals and fragrances sigmaaldrich.com. It functions as an ammonia equivalent in multicomponent reactions, such as the Ugi and Robinson-Gabriel reactions for the synthesis of substituted oxazoles rsc.orgnih.govacs.org. Similarly, this compound can be envisioned as a precursor to N-(1-ethylpropyl) substituted heterocycles and other complex amines. For instance, it could be employed in reductive amination reactions with aldehydes or ketones to introduce the (1-ethylpropyl)amino moiety into a target molecule, with the DMB group providing temporary protection.

The application of 2,4-dimethoxybenzylamine and its derivatives as building blocks is evident in the synthesis of drug candidates containing the 1,3-diazaoxindole scaffold researchgate.net. In these syntheses, the DMB amine reacts with suitable precursors to form an intermediate that is subsequently cyclized researchgate.net. This approach highlights the role of DMB-amines in constructing complex heterocyclic systems.

Table 1: Applications of DMB-Amines as Synthetic Building Blocks
Reaction TypeRole of DMB-AmineResulting StructureExample Application
Multicomponent Reactions (e.g., Ugi)Amine componentHighly substituted acyclic or heterocyclic structuresSynthesis of uracil polyoxin C analogues rsc.orgnih.gov
Heterocycle SynthesisNitrogen source for ring formationSubstituted oxazoles, 1,3-diazaoxindolesSynthesis of drug candidates researchgate.net
Reductive AminationNucleophilic amineTertiary aminesIntroduction of specific N-alkyl groups

Application of this compound as a Protecting Group Strategy

The most prominent application of the this compound framework lies in its use as a protecting group for the amine nitrogen. The 2,4-dimethoxybenzyl (DMB) group is a well-established acid-labile protecting group for amines, amides, and other nitrogen-containing functional groups researchgate.netbme.huresearchgate.net. The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring makes the DMB group highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other, more robust protecting groups researchgate.netclockss.org. This orthogonality is a key feature in complex, multi-step syntheses .

The DMB group offers several advantages as a protecting group:

Mild Cleavage Conditions: It can be removed with dilute TFA at room temperature, often quantitatively researchgate.net.

Stability: DMB-protected amines are stable to a wide range of reaction conditions, including oxidizing and reducing agents, as well as bases and nucleophiles researchgate.net.

Improved Solubility: In peptide synthesis, the incorporation of DMB groups on the amide backbone can enhance the solubility of protected peptide chains, thereby preventing aggregation and improving yields iris-biotech.de.

Prevention of Side Reactions: DMB protection of the amide backbone can suppress side reactions such as aspartimide and diketopiperazine formation during peptide synthesis iris-biotech.de.

The deprotection of DMB-protected amines typically proceeds via the formation of a stabilized carbocation, which is facilitated by the electron-rich aromatic ring.

Table 2: Conditions for Deprotection of the 2,4-Dimethoxybenzyl (DMB) Group
ReagentConditionsFunctional Group DeprotectedReference
Trifluoroacetic Acid (TFA)10% TFA in Dichloromethane, room temperature, 2 hoursN-DMB Sulfamate researchgate.net
Triflic Acid-N-DMB 1,3-Diazaoxindole bme.hu
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Oxidative conditionsN-DMB Indole clockss.org

Use of this compound in Chiral Synthesis as a Ligand or Auxiliary

Chiral amines are fundamental in asymmetric synthesis, where they can act as chiral auxiliaries, ligands for metal catalysts, or organocatalysts sigmaaldrich.comresearchgate.net. If this compound were resolved into its individual enantiomers, it could potentially be employed in these capacities. The chiral 1-ethylpropyl group could induce stereoselectivity in a variety of chemical transformations.

As a chiral auxiliary , the enantiomerically pure amine could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is set, the auxiliary can be cleaved and recycled . Chiral benzylamines have been effectively used as auxiliaries in the synthesis of enantiomerically pure nitrogen-containing compounds google.com.

As a chiral ligand , the amine could coordinate to a metal center, creating a chiral environment that promotes enantioselective catalysis. Chiral secondary amines are valuable building blocks for the synthesis of more complex ligands, such as phosphoramidites, which are used in highly enantioselective copper-catalyzed and iridium-catalyzed reactions sigmaaldrich.com.

Catalytic Applications of this compound in Organic Reactions

Secondary amines are a cornerstone of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions wikipedia.org. Chiral secondary amines, in particular, are powerful catalysts for a wide range of asymmetric transformations through the formation of enamine or iminium ion intermediates rsc.orgacs.orgrsc.orgacs.org. While there is no specific literature on the catalytic use of this compound, its structure as a secondary amine suggests potential for such applications.

In enamine catalysis, the secondary amine reacts with a carbonyl compound to form a nucleophilic enamine, which can then react with an electrophile. In iminium catalysis, the amine condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which then reacts with a nucleophile. These modes of activation have been successfully applied to a variety of reactions, including Michael additions, aldol reactions, and cycloadditions acs.orgalfachemic.com.

The bulky 1-ethylpropyl group and the electronically modified benzyl (B1604629) group could influence the reactivity and selectivity of the catalyst. The steric hindrance of the 1-ethylpropyl group could play a role in the stereochemical control of the reaction, while the electronic properties of the DMB group might affect the stability and reactivity of the catalytic intermediates.

Preparation of Complex Molecular Architectures Using this compound

The synthesis of complex natural products and other intricate molecular architectures often relies on the strategic use of protecting groups and building blocks to achieve high levels of efficiency and selectivity unibas.chnih.govnih.gov. The DMB group, and by extension DMB-protected amines like this compound, plays a significant role in this context .

In the total synthesis of complex molecules, the ability to selectively protect and deprotect functional groups is paramount . The DMB group's sensitivity to mild acid allows for its removal without disturbing other protecting groups, an essential feature of an orthogonal protecting group strategy rsc.org. This enables the sequential unmasking and reaction of different functional groups within a molecule, facilitating the construction of complex structures.

For example, in the synthesis of peptides and other amide-containing natural products, DMB protection can be crucial for overcoming synthetic challenges such as poor solubility and undesired side reactions iris-biotech.de. This allows for the efficient assembly of complex peptide sequences that would otherwise be difficult to synthesize iris-biotech.de. The use of DMB-protected amino acids as building blocks in solid-phase peptide synthesis (SPPS) is a testament to their importance in constructing complex biomolecules iris-biotech.de.

Contribution of this compound to Green Chemistry Principles in Synthesis

The use of protecting groups in organic synthesis is often at odds with the principles of green chemistry, particularly the principle of reducing unnecessary derivatization and maximizing atom economy google.comrsc.orgacs.orgorganic-chemistry.org. The introduction and subsequent removal of a protecting group adds steps to a synthesis and generates waste organic-chemistry.org.

Efforts to make protecting group strategies greener include:

Catalytic Deprotection: Utilizing catalytic methods for the removal of protecting groups can reduce the amount of waste generated compared to stoichiometric reagents acs.org.

Electrochemical and Photochemical Methods: These techniques offer sustainable alternatives for the cleavage of protecting groups, often avoiding the need for harsh chemical reagents nih.govsoton.ac.uk.

One-Pot Procedures: Combining deprotection with a subsequent reaction in a single pot can reduce waste and improve efficiency bme.hu.

While the use of this compound as a protecting group precursor does involve additional synthetic steps, the high efficiency and mild conditions for the removal of the DMB group can contribute to a more sustainable process compared to more robust protecting groups that require harsh deprotection conditions.

Analytical Methodologies for the Characterization and Quantification of 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Chromatographic Techniques for Purity Assessment and Separation of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Chromatography is an indispensable tool for the separation and purity assessment of this compound from reaction mixtures, starting materials, and potential by-products. The choice of chromatographic technique is dictated by the scale of the separation and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A typical analytical HPLC method would be a reversed-phase method, which separates compounds based on their hydrophobicity.

For a compound like this compound, a C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. Detection is typically achieved using a UV detector, set at a wavelength where the dimethoxybenzyl chromophore exhibits strong absorbance, likely around 225 nm or 275 nm.

Method development would involve optimizing parameters such as the mobile phase composition, pH, gradient profile, flow rate, and column temperature to achieve optimal separation of the target compound from any impurities. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is amenable to GC analysis, although derivatization may sometimes be employed to improve its volatility and chromatographic behavior. The use of a capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) is standard for the separation of such amines.

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this method provides not only retention time data for quantification but also mass spectral data for structural elucidation and confirmation of identity. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern is of great diagnostic value. Key fragmentation pathways for benzylamines often involve cleavage of the C-N bond, leading to the formation of a stable dimethoxybenzyl cation (m/z 151) and a fragment corresponding to the 1-ethylpropylamine moiety. The tropylium (B1234903) ion (m/z 91) is also a common fragment in the mass spectra of benzyl-containing compounds. nih.gov

Table 2: Predicted Key Mass Fragments in the GC-MS Analysis of this compound

m/zPredicted Fragment
237[M]+ (Molecular Ion)
151[C9H11O2]+ (Dimethoxybenzyl cation)
121[C8H9O]+ (Fragment from benzyl (B1604629) moiety)
91[C7H7]+ (Tropylium ion)
86[C5H12N]+ (1-Ethylpropylamine radical cation)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique for monitoring reaction progress and for the preliminary assessment of purity. For this compound, silica (B1680970) gel plates are typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The addition of a small amount of a basic modifier, such as triethylamine, can improve peak shape by preventing the tailing often observed with amines on silica gel. Visualization of the spots can be achieved under UV light (due to the aromatic ring) or by staining with a suitable reagent like ninhydrin (B49086) or potassium permanganate.

Preparative TLC can be used for the purification of small quantities of the compound. sielc.com For larger-scale purification, column chromatography using silica gel as the stationary phase and a solvent system similar to that used for TLC is the method of choice.

Spectroscopic Characterization Methods for this compound

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each part of the molecule. The aromatic protons of the 2,4-dimethoxybenzyl group would appear as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.4-7.2 ppm). The two methoxy (B1213986) groups would each give rise to a sharp singlet at around δ 3.8 ppm. The benzylic methylene (B1212753) protons (-CH2-) would appear as a singlet or an AB quartet around δ 3.7 ppm. The protons of the 1-ethylpropyl group would show a multiplet for the methine proton (-CH-) and triplets and multiplets for the ethyl groups. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can be variable and concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons would appear in the range of δ 98-160 ppm, with the carbons bearing the methoxy groups being the most downfield. The benzylic carbon would resonate around δ 50-55 ppm. The carbons of the methoxy groups would be observed around δ 55 ppm. The carbons of the 1-ethylpropyl group would appear in the upfield region of the spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.4 - 7.2m
Methoxy-H (OCH3)~3.8s
Benzyl-H (Ar-CH2-N)~3.7s
N-HVariablebr s
Alkyl-CH (N-CH)~2.6m
Alkyl-CH2~1.4m
Alkyl-CH3~0.9t

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-O158 - 160
Aromatic C-H98 - 130
Aromatic C-C~120
Methoxy C~55
Benzyl C~51
Alkyl CH~58
Alkyl CH2~25
Alkyl CH3~11

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. A weak to medium intensity band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretch of the secondary amine. orgchemboulder.compressbooks.pub Strong bands corresponding to the C-H stretching of the aromatic and aliphatic parts of the molecule would be observed around 2800-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1500-1600 cm⁻¹ region. The characteristic C-O stretching of the aryl ether groups would be visible as strong bands around 1250-1020 cm⁻¹. wpmucdn.com The C-N stretching vibration of the amine would also be present in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 5: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Weak - Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C=C Stretch (aromatic)1500 - 1600Medium - Strong
C-N Stretch1020 - 1250Medium
C-O Stretch (aryl ether)1200 - 1275 (asymmetric)Strong
C-O Stretch (aryl ether)1020 - 1075 (symmetric)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the preliminary identification and quantification of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The this compound molecule contains a substituted benzene (B151609) ring, which acts as a chromophore.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the 2,4-dimethoxybenzyl moiety. The dimethoxy substituents on the benzene ring are auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted benzene.

Expected UV-Vis Spectral Data:

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
Ethanol~278~2500π → π
Ethanol~225~8000π → π

Note: The above data is predicted based on the analysis of similar aromatic compounds. Actual experimental values may vary.

The primary absorption band around 278 nm is attributed to the π → π* electronic transitions within the benzene ring, influenced by the methoxy groups. A second, more intense band is expected at a shorter wavelength, around 225 nm. The position and intensity of these bands can be influenced by the solvent polarity. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for the development of a quantitative UV-Vis spectrophotometric method for the determination of this compound in solution.

Mass Spectrometry (MS) Techniques (ESI-MS, EI-MS, HRMS) for this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermolabile molecules like amines. In positive ion mode ESI-MS, this compound is expected to be readily protonated at the nitrogen atom of the secondary amine, resulting in a prominent pseudomolecular ion [M+H]⁺. Some compounds may also form adducts with ions present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov

Electron Ionization-Mass Spectrometry (EI-MS): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. The resulting fragmentation pattern provides valuable structural information. The molecular ion peak [M]⁺ may be observed, although it might be weak due to the facile fragmentation of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula of this compound. The theoretical exact mass of the protonated molecule [C₁₄H₂₃NO₂ + H]⁺ is 238.18071 Da.

Predicted Mass Spectral Data:

Technique Ion m/z (Predicted) Interpretation
ESI-MS[M+H]⁺238.18Protonated molecule
EI-MS[M]⁺237.17Molecular ion
EI-MSFragment151.07[C₉H₁₁O₂]⁺ (2,4-dimethoxybenzyl cation)
EI-MSFragment86.11[C₅H₁₂N]⁺ (1-ethylpropylamine fragment)

Elemental Analysis and Combustion Analysis of this compound

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. researchgate.net For organic compounds like this compound, combustion analysis is the standard method for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). wikipedia.org In this method, a small, precisely weighed sample of the pure compound is combusted in a stream of oxygen at high temperatures. nmrmbc.com The resulting combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified.

The molecular formula of this compound is C₁₄H₂₃NO₂. nih.gov The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements.

Theoretical Elemental Composition:

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
CarbonC12.01114168.15470.85
HydrogenH1.0082323.1849.77
NitrogenN14.007114.0075.90
OxygenO15.999231.99813.48
Total 237.343 100.00

Experimental results from combustion analysis are typically expected to be within ±0.4% of the theoretical values to confirm the purity and elemental composition of a synthesized compound. nih.gov

Crystallographic Studies (X-ray Diffraction) for Solid-State Structure Elucidation of this compound

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov To perform this analysis, a single crystal of this compound of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed.

The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the atomic coordinates of each atom in the crystal lattice. This information provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the solid state.

As of the current literature survey, no public crystallographic data for this compound is available. A hypothetical crystallographic study would provide the definitive solid-state structure of the compound.

Quantitative Analytical Method Development and Validation for this compound

The development and validation of a quantitative analytical method are essential for accurately determining the concentration of this compound in various samples. A common approach for the quantification of amines is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.

Method Development would involve:

Column Selection: A C18 or C8 column would likely be suitable for retaining the relatively nonpolar this compound.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be optimized to achieve good peak shape and resolution. The pH of the aqueous phase would be controlled to ensure the amine is in a consistent protonation state.

Detector Selection: UV detection at one of the absorbance maxima (e.g., ~278 nm) would be a straightforward approach. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used, monitoring the [M+H]⁺ ion.

Internal Standard Selection: An internal standard with similar chemical properties and chromatographic behavior would be chosen to improve the precision and accuracy of the method.

Method Validation would be performed according to established guidelines and would assess the following parameters:

Validation Parameter Description
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A validated quantitative method is crucial for quality control, stability studies, and any further investigations involving this compound.

Pharmacological and Biological Investigations of 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine: Mechanistic Insights

In Vitro Receptor Binding Studies and Target Identification Methodologies for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

No data are available on in vitro receptor binding studies or target identification for this compound.

Ligand-Receptor Interaction Models for this compound

There are no published ligand-receptor interaction models for this compound.

Enzyme Inhibition Assays Involving this compound (if applicable)

No information regarding enzyme inhibition assays involving this compound is available in the public domain.

Cellular Assays for Mechanism of Action Elucidation of this compound

There are no published cellular assays to elucidate the mechanism of action of this compound.

Molecular Pathway Analysis in Cell Lines Exposed to this compound

No studies on molecular pathway analysis in cell lines exposed to this compound have been found.

Gene Expression and Proteomic Studies in Response to this compound Exposure

There are no gene expression or proteomic studies available for this compound.

Theoretical and Predictive Pharmacology: Molecular Docking and Dynamics for this compound

No molecular docking or dynamics studies for this compound have been published.

Investigation of Selectivity and Promiscuity at the Molecular Level for this compound

No public data is available regarding the selectivity and promiscuity of this compound at the molecular level.

Metabolic Pathways and Biotransformation Studies of this compound (Focus on Enzyme-Catalyzed Reactions)

No public data is available regarding the metabolic pathways and biotransformation of this compound.

Future Directions and Emerging Research Avenues for 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Integration of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Synthesis with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automation)

The synthesis of this compound, likely achievable through reductive amination of 2,4-dimethoxybenzaldehyde (B23906) with 1-ethylpropylamine, is well-suited for integration with modern synthetic technologies. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch synthesis. These benefits include enhanced safety, improved reaction control, and greater scalability.

Automated synthesis platforms could further accelerate the exploration of this compound and its derivatives. By systematically varying reaction parameters such as temperature, pressure, and catalyst loading, these systems can rapidly identify optimal reaction conditions. This high-throughput approach would be invaluable for creating a library of related compounds for further study.

Table 1: Potential Advantages of Advanced Synthesis Technologies

TechnologyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, improved reaction control, greater scalability, and potential for higher yields.
Automation High-throughput screening of reaction conditions, rapid library generation of derivatives, and reduced manual labor.

Exploration of Novel Biological Targets and Therapeutic Areas for this compound (Research Potential)

The biological activities of this compound have yet to be characterized. However, the benzylamine (B48309) scaffold is present in numerous biologically active molecules. For instance, some benzylamine derivatives have shown potential as antimycotic agents. nih.gov Additionally, related structures are being investigated as inhibitors of protein kinases, which are key targets in cancer therapy. nih.gov

Future research could involve screening this compound against a wide range of biological targets. Given the structural similarities to compounds with known activities, initial investigations could focus on:

Antifungal Activity: Testing against various fungal strains, including human pathogens like Candida species. nih.gov

Kinase Inhibition: Evaluating its ability to inhibit receptor tyrosine kinases such as EGFR, which are implicated in cancer. nih.gov

Antifibrotic Potential: Exploring its effects in models of fibrosis, an area where novel therapeutics are needed. acs.org

Development of Prodrugs and Targeted Delivery Systems for this compound (Theoretical and Design Aspects)

Should this compound demonstrate promising biological activity, its therapeutic potential could be enhanced through the development of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This approach can overcome issues such as poor solubility or rapid metabolism. nih.govebrary.netijpcbs.com

For a secondary amine like this compound, several prodrug strategies could be theoretically applied. nih.govresearchgate.net These include the formation of N-acyl derivatives, carbamates, or N-Mannich bases, which can be designed to be cleaved by specific enzymes at the target site. ebrary.netijpcbs.com

Targeted delivery systems, such as liposomes or nanoparticles, could also be designed to carry the compound specifically to diseased tissues, minimizing systemic exposure and potential side effects.

Applications of this compound in Materials Science or Supramolecular Chemistry

The structural motifs of this compound suggest potential applications beyond medicine. The amine group can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. mdpi.com The aromatic ring offers possibilities for π-π stacking interactions, which are also crucial in the design of new materials.

Future research could explore the use of this compound or its derivatives as building blocks for:

Crystal Engineering: Creating novel crystalline structures with specific properties.

Gels and Polymers: Forming soft materials with potential applications in drug delivery or catalysis.

Sensors: Developing molecules that can detect specific ions or small molecules through changes in their optical or electronic properties.

Advanced Spectroscopic and Imaging Techniques for Real-time Studies of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its development. Advanced spectroscopic techniques can provide detailed insights into its structure and behavior.

Infrared (IR) Spectroscopy: As a secondary amine, this compound would be expected to show a characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range. openstax.orgpressbooks.pubspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure. The N-H proton signal in 1H NMR can often be identified by its disappearance upon the addition of D₂O. openstax.orgpressbooks.publibretexts.org Two-dimensional NMR techniques could provide further details on molecular connectivity and conformation. numberanalytics.com

Mass Spectrometry: The nitrogen rule in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, can help confirm the presence of nitrogen. openstax.orglibretexts.org

Real-time imaging techniques, such as fluorescence microscopy, could be employed if fluorescently tagged derivatives of the compound are synthesized. This would allow for the visualization of its uptake and distribution within living cells.

Table 2: Expected Spectroscopic Features of this compound

Spectroscopic TechniqueExpected Observation
IR Spectroscopy N-H stretch between 3300-3500 cm⁻¹. openstax.orgpressbooks.pubspectroscopyonline.com
¹H NMR Spectroscopy Broad N-H signal, exchangeable with D₂O. openstax.orgpressbooks.publibretexts.org
Mass Spectrometry Odd-numbered molecular ion peak due to one nitrogen atom. openstax.orglibretexts.org

Big Data Analytics and Machine Learning in this compound Research

The fields of big data and machine learning are revolutionizing drug discovery and chemical research. mdpi.comresearchgate.netresearchgate.net While data on this compound itself is scarce, machine learning models could be trained on data from structurally similar compounds to predict its properties and potential biological activities. bohrium.com

As experimental data becomes available, it can be used to refine these models, creating a feedback loop that accelerates the research process. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with biological activity, guiding the design of more potent and selective derivatives. researchgate.net Machine learning could also aid in predicting synthesizability, helping to prioritize the most promising new compounds for synthesis. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2,4-dimethoxybenzyl chloride with 1-ethylpropylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃) at 50–60°C for 12–24 hours. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to electrophile) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification typically uses column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

  • Methodology :

  • ¹H/¹³C NMR : Identify the methoxy protons (δ 3.7–3.8 ppm, singlet) and benzyl/amine protons (δ 2.5–3.5 ppm, multiplet). Aromatic protons from the dimethoxybenzyl group appear as two doublets (δ 6.3–7.2 ppm) .
  • FT-IR : Confirm the C-O-C stretch (1250–1050 cm⁻¹) and N-H bending (1650–1580 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (m/z ~265) and fragmentation patterns to validate structural integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s coordination chemistry with transition metals?

  • Methodology :

  • Coordination Studies : React the amine with Pt(II) or Pd(II) salts (e.g., K₂PtCl₄) in ethanol under reflux. Characterize complexes via elemental analysis, UV-Vis (d-d transitions), and cyclic voltammetry to assess redox behavior. Compare stability constants with analogs lacking methoxy groups .
  • Substituent Effects : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to study electronic effects on metal-ligand binding using DFT calculations .

Q. What computational approaches can predict the compound’s reactivity in novel synthetic applications?

  • Methodology :

  • AI-Driven Synthesis Planning : Use retrosynthetic tools (e.g., Pistachio, Reaxys) to propose routes for derivatives. Validate predictions with DFT (B3LYP/6-31G*) to assess energy barriers for key steps like amide coupling or cyclization .
  • MD Simulations : Study solvent effects (e.g., DMSO vs. ethanol) on conformational stability using GROMACS .

Q. How can contradictory data in antimicrobial studies of related compounds inform bioactivity assay design for this amine?

  • Methodology :

  • Assay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). Include positive controls (ampicillin) and account for solvent interference (e.g., DMSO <1% v/v).
  • Data Reconciliation : Compare results with structurally similar compounds (e.g., pendimethalin derivatives) to identify substituent-dependent activity trends. Address discrepancies by standardizing inoculum size and incubation conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.